molecular formula C7H3BrFIO2 B2354527 6-Bromo-2-fluoro-3-iodobenzoic acid CAS No. 217816-53-0

6-Bromo-2-fluoro-3-iodobenzoic acid

Cat. No. B2354527
CAS RN: 217816-53-0
M. Wt: 344.906
InChI Key: FTGARIJZXXCFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-fluoro-3-iodobenzoic acid is a loose white crystal . It is a type of benzoic acid that has bromine, fluorine, and iodine substituents at positions 6, 2, and 3 respectively .


Molecular Structure Analysis

The molecular formula of 6-Bromo-2-fluoro-3-iodobenzoic acid is C7H3BrFIO2 . The molecular weight is 344.9 . The InChI key is FTGARIJZXXCFHE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Bromo-2-fluoro-3-iodobenzoic acid is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Fluoro-substituted Benzoyl Chlorides

6-Bromo-2-fluoro-3-iodobenzoic acid can be used for the synthesis of fluoro-substituted benzoyl chlorides . These compounds are important in the field of organic chemistry as they can be used as intermediates in the synthesis of various other compounds.

Regioselective Synthesis of Isocoumarins

This compound can also be used for the one-pot regioselective synthesis of isocoumarins . Isocoumarins are a class of organic compounds that have been found to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, and anti-fungal properties.

Preparation of Nonexplosive Cyclic Hypervalent Iodine (III) Oxidants

6-Bromo-2-fluoro-3-iodobenzoic acid can be used in the preparation of nonexplosive cyclic hypervalent iodine (III) oxidants . These oxidants are efficient organocatalysts and reagents for various reactions.

Decarboxylative Alkynylation

The compound has been used as a catalyst and reagent in decarboxylative alkynylation . This reaction is important in the synthesis of alkynes, which are used in a variety of chemical reactions and industrial processes.

Decarboxylative Acylarylation

6-Bromo-2-fluoro-3-iodobenzoic acid has been used in decarboxylative acylarylation . This reaction is a key step in the synthesis of aryl ketones, which are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Oxyalkenylation and Oxyarylation

The compound has been used in oxyalkenylation and oxyarylation reactions . These reactions are important in the synthesis of oxygen-containing organic compounds, which are widely used in the pharmaceutical and chemical industries.

Safety and Hazards

The compound is classified under the GHS07 category . It may cause skin irritation (H315), serious eye damage (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

It’s known that the compound can be used for the synthesis of fluoro-substituted benzoyl chlorides , which suggests that it may interact with its targets through the formation of covalent bonds.

Result of Action

Given its potential use in the synthesis of fluoro-substituted benzoyl chlorides , it may induce changes in cellular processes through its interaction with various biological targets.

properties

IUPAC Name

6-bromo-2-fluoro-3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGARIJZXXCFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)C(=O)O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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